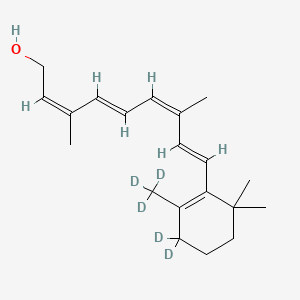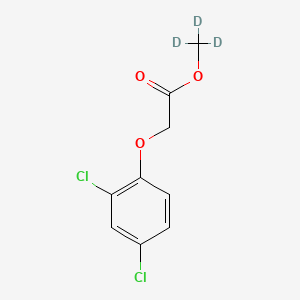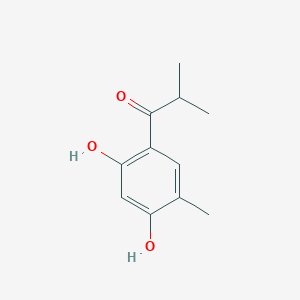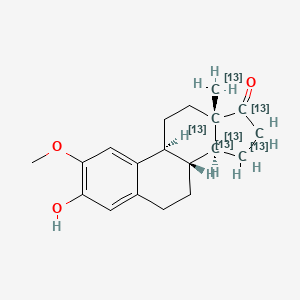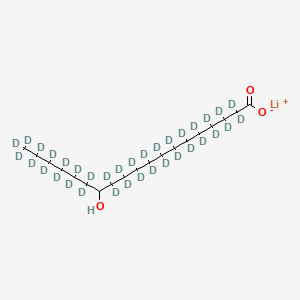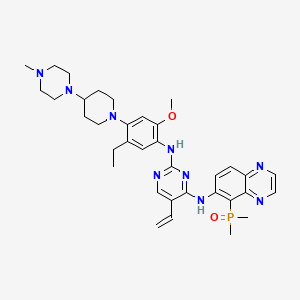
Egfr-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-27 is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). This receptor is a transmembrane tyrosine kinase that plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Egfr-IN-27 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically involves:
Formation of the core structure: This step involves the synthesis of a pyrimidine or quinazoline core through cyclization reactions.
Substitution reactions: Various substituents are introduced to the core structure through nucleophilic substitution or palladium-catalyzed coupling reactions.
Final coupling: The final product is obtained by coupling the substituted core with specific side chains or functional groups under controlled conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield.
Purification techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product
Chemical Reactions Analysis
Egfr-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides, amines, and palladium catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance or alter its biological activity .
Scientific Research Applications
Egfr-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cellular processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with overexpressed or mutated EGFR.
Industry: Utilized in the development of new EGFR-targeting drugs and in the study of drug resistance mechanisms .
Mechanism of Action
Egfr-IN-27 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the signaling pathways involved in cell proliferation, survival, and migration are disrupted, leading to the inhibition of cancer cell growth and survival .
Comparison with Similar Compounds
Egfr-IN-27 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound has unique structural features that may confer distinct binding properties and efficacy profiles .
Similar Compounds
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor effective against certain EGFR mutations .
This compound stands out due to its potential efficacy against a broader range of EGFR mutations and its unique binding interactions with the receptor .
Properties
Molecular Formula |
C35H46N9O2P |
|---|---|
Molecular Weight |
655.8 g/mol |
IUPAC Name |
4-N-(5-dimethylphosphorylquinoxalin-6-yl)-5-ethenyl-2-N-[5-ethyl-2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H46N9O2P/c1-7-24-21-29(31(46-4)22-30(24)44-15-11-26(12-16-44)43-19-17-42(3)18-20-43)40-35-38-23-25(8-2)34(41-35)39-28-10-9-27-32(37-14-13-36-27)33(28)47(5,6)45/h8-10,13-14,21-23,26H,2,7,11-12,15-20H2,1,3-6H3,(H2,38,39,40,41) |
InChI Key |
LUKWWQICCRFYBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


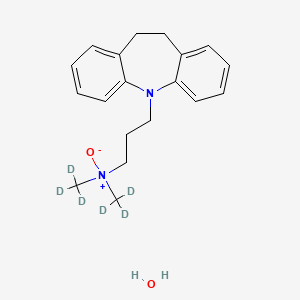
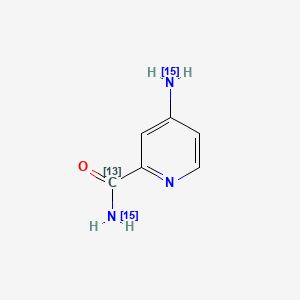
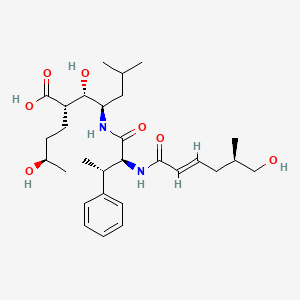
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
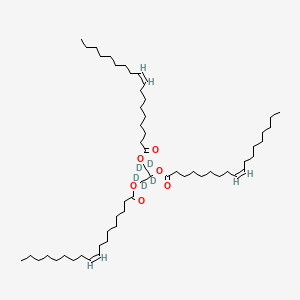
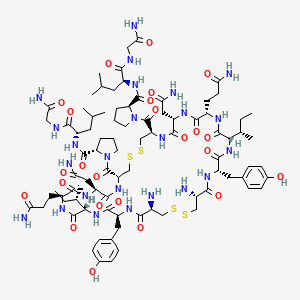
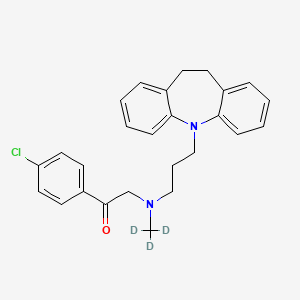
![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
